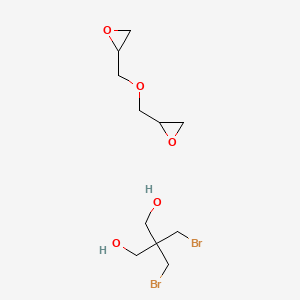![molecular formula C9H10F3NO3S B1514015 Methanesulfonic acid, 1,1,1-trifluoro-, 4-[(1R)-1-aMinoethyl]phenyl ester](/img/structure/B1514015.png)
Methanesulfonic acid, 1,1,1-trifluoro-, 4-[(1R)-1-aMinoethyl]phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid, 1,1,1-trifluoro-, 4-[(1R)-1-aMinoethyl]phenyl ester is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, 4-[(1R)-1-aMinoethyl]phenyl ester typically involves the reaction of 4-[(1R)-1-Aminoethyl]phenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The process generally requires a base, such as pyridine, to neutralize the by-products and drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid, 1,1,1-trifluoro-, 4-[(1R)-1-aMinoethyl]phenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Oxidation and Reduction: The aminoethyl group can be oxidized to form corresponding imines or reduced to form amines.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium iodide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide yields [4-[(1R)-1-Aminoethyl]phenyl] iodide, while oxidation with potassium permanganate produces the corresponding imine.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid, 1,1,1-trifluoro-, 4-[(1R)-1-aMinoethyl]phenyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, 4-[(1R)-1-aMinoethyl]phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonate group can enhance the compound’s binding affinity to these targets, while the aminoethyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-[(1R)-1-Aminoethyl]phenyl] iodide: Similar structure but with an iodide group instead of trifluoromethanesulfonate.
[4-[(1R)-1-Aminoethyl]phenyl] acetate: Features an acetate group, which can alter its reactivity and applications.
[4-[(1R)-1-Aminoethyl]phenyl] chloride: Contains a chloride group, making it more reactive in certain substitution reactions.
Uniqueness
The presence of the trifluoromethanesulfonate group in Methanesulfonic acid, 1,1,1-trifluoro-, 4-[(1R)-1-aMinoethyl]phenyl ester imparts unique properties, such as increased stability and reactivity in substitution reactions. This makes it a valuable compound in synthetic chemistry and various applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C9H10F3NO3S |
|---|---|
Molekulargewicht |
269.24 g/mol |
IUPAC-Name |
[4-[(1R)-1-aminoethyl]phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C9H10F3NO3S/c1-6(13)7-2-4-8(5-3-7)16-17(14,15)9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
ZHKBHYQGMXROHC-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3H-Pyrazolo[3,4-b]pyridine, 5-bromo-3-methyl-](/img/structure/B1513991.png)







![Benzenesulfonic acid, 3-[(1S)-1-aminoethyl]-](/img/structure/B1514012.png)
